5-(噻吩-2-基)吡啶-2-胺

描述

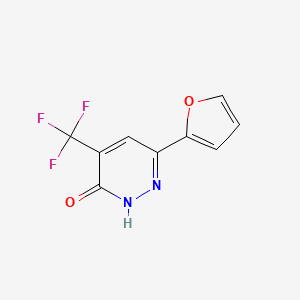

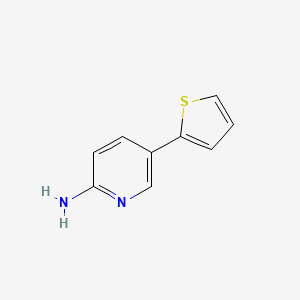

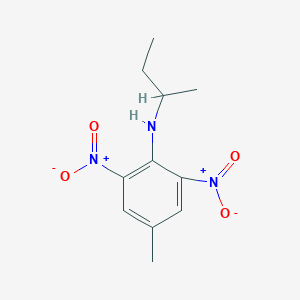

5-(Thiophen-2-yl)pyridin-2-amine is a heterocyclic compound that contains a pyridine ring attached to a thiophene ring . It has been used in the design of privileged structures in medicinal chemistry .

Synthesis Analysis

The synthesis of 5-(Thiophen-2-yl)pyridin-2-amine and its derivatives often involves condensation reactions . For instance, a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters has been reported . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

The molecular structure of 5-(Thiophen-2-yl)pyridin-2-amine and its derivatives can be obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set . The 3D structure of this subunit, important for the interaction with the receptor, is strongly influenced by long-range interactions .Chemical Reactions Analysis

The chemical reactions involving 5-(Thiophen-2-yl)pyridin-2-amine and its derivatives are diverse. For instance, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound . The oxidation product was subjected to electrophilic substitution reactions, including nitration, sulfonation, bromination, formylation, and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Thiophen-2-yl)pyridin-2-amine can be predicted using computational methods. For instance, it has a predicted boiling point of 309.5±32.0 °C and a predicted density of 1.140±0.06 g/cm3 .科学研究应用

CDK2 抑制剂和抗增殖活性

一项重要应用涉及吡啶、吡唑并吡啶和呋喃并吡啶衍生物的设计和合成,这些衍生物用噻吩-2-基部分取代,显示出它们作为 CDK2 抑制剂的潜力。这些化合物已显示出对 CDK2 酶的显著体外抑制作用,并对包括 HCT-116、MCF-7、HepG2 和 A549 在内的各种人类癌细胞系表现出细胞毒性。该研究强调了控制 CDK2 抑制活性的结构要求,强调了 5-(噻吩-2-基)吡啶-2-胺衍生物在开发新的抗癌剂中的重要性 (Abdel-Rahman 等,2021)。

抗菌活性

另一项研究重点关注从异烟酸酰肼开始合成 1,2,4-三唑,从而得到表现出显着抗菌活性的化合物。这项研究为利用 5-(噻吩-2-基)吡啶-2-胺作为前体开发新的抗菌剂开辟了途径 (Bayrak 等,2009)。

电子和光学性质

含有噻吩-2-基和吡啶-2-胺部分的化合物的结构、电子和光学性质已被广泛研究,突出了它们在制造用于光伏应用的电致变色器件和材料方面的潜力。例如,一项关于 2-(噻吩-2-基)[1,3]噻唑并[4,5-f]喹啉的合成和反应性的研究讨论了其在亲电取代反应中的潜力,从而产生具有不同电子性质的衍生物,表明其在开发具有特定电子和光学功能的新材料中的用途 (Aleksandrov 等,2020)。

互变异构和二价 N(I) 特性

密切相关的化合物 N-(吡啶-2-基)噻唑-2-胺中存在动态互变异构和二价 N(I) 特性,展示了复杂的化学行为和多种反应模式的潜力。这强调了 5-(噻吩-2-基)吡啶-2-胺衍生物在研究基本化学过程和设计具有独特电子性质的分子中的重要性 (Bhatia 等,2013)。

未来方向

The future directions for research on 5-(Thiophen-2-yl)pyridin-2-amine and its derivatives are promising. These compounds have been shown to exhibit a wide range of pharmacological activities, making them potential candidates for the development of new drugs . Further studies are needed to fully understand their mechanisms of action and to optimize their synthesis for large-scale production.

作用机制

Target of Action

The primary target of 5-(Thiophen-2-yl)pyridin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

The compound interacts with its target, PLK4, inhibiting its activity . This interaction results in changes at the cellular level, presenting excellent antiproliferative activity against cancer cells . The compound’s mode of action is also influenced by its chemical structure, with the highest HOMO–LUMO energy gap indicating that the compound is the most stable and the least reactive .

Biochemical Pathways

The inhibition of PLK4 affects the pathway of centriole duplication, which is significant for maintaining genome integrity . This disruption can lead to downstream effects such as the prevention of cancer cell proliferation .

Pharmacokinetics

The compound exhibits good plasma stability (t1/2 > 289.1 min), liver microsomal stability (t1/2 > 145 min), and low risk of drug-drug interactions .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of PLK4 activity and the prevention of cancer cell proliferation . Additionally, the compound has shown to be a potent inhibitor of collagen prolyl-4-hydroxylase , indicating its potential role in anti-fibrotic activities.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the fluorescence quenching of the compound can be affected by temperature, viscosity, and solvent polarity . Understanding these influences is crucial for optimizing the compound’s therapeutic potential.

属性

IUPAC Name |

5-thiophen-2-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9-4-3-7(6-11-9)8-2-1-5-12-8/h1-6H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJGVOPPASUVMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309316 | |

| Record name | 5-(2-Thienyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

866620-28-2 | |

| Record name | 5-(2-Thienyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866620-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Thienyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl(2-pyrazinyl)amino]-1-ethanol](/img/structure/B3160949.png)

![1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone](/img/structure/B3160954.png)

![(8-nitro-6H-benzo[b][1,4]benzoxazepin-5-yl)-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B3160966.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylcarbonyl)tetrahydro-1(2H)-pyridinesulfonamide](/img/structure/B3160969.png)

![7-Methylsulfanyl-thiazolo[5,4-d]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B3160991.png)